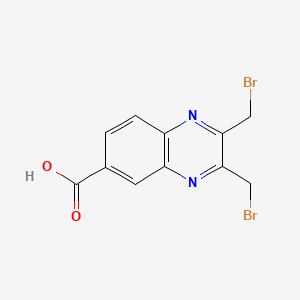

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-

Description

BenchChem offers high-quality 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H8Br2N2O2 |

|---|---|

Molecular Weight |

360 g/mol |

IUPAC Name |

2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid |

InChI |

InChI=1S/C11H8Br2N2O2/c12-4-9-10(5-13)15-8-3-6(11(16)17)1-2-7(8)14-9/h1-3H,4-5H2,(H,16,17) |

InChI Key |

QGKACHNDUYVGLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C(C(=N2)CBr)CBr |

Origin of Product |

United States |

Foundational & Exploratory

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- chemical properties

An In-depth Technical Guide to 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical and Physical Properties

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a solid, crystalline compound, typically appearing as a white to light yellow powder.[1] It belongs to the quinoxaline class of heterocyclic compounds, which are known for a wide range of biological activities.[2] The presence of a carboxylic acid functional group and two reactive bromomethyl groups makes it a versatile building block for the synthesis of more complex molecules.[3] This compound is reported to have antibacterial properties.[4][5][6]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈Br₂N₂O₂ | [1][6] |

| Molecular Weight | 360.01 g/mol | [1] |

| CAS Number | 32602-11-2 | [7] |

| Appearance | White to Light yellow powder to crystal | [1] |

| Purity | >97.0% (HPLC) | [1] |

| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) | [8] |

| Solubility | Soluble in DMSO (100 mg/mL) | [4] |

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Statement | Source(s) |

| H314: Causes severe skin burns and eye damage | P260: Do not breathe dusts or mists | [8] |

| H290: May be corrosive to metals | P280: Wear protective gloves/protective clothing/eye protection/face protection | [8] |

| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [8] | |

| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [8] | |

| P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [8] |

Synthesis and Experimental Protocols

The synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is achieved through the condensation reaction of 3,4-diaminobenzoic acid with 1,4-dibromo-2,3-butanedione.[9] This reaction is a standard method for the formation of the quinoxaline ring system.[2][3]

Experimental Protocol: Synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives

The following is a general procedure for the synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives, which can be adapted for the synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.

Materials:

-

Appropriately substituted 1,2-phenylenediamine (in this case, 3,4-diaminobenzoic acid)

-

1,4-dibromo-2,3-butanedione

-

Benzene (or a suitable solvent)

Procedure:

-

A mixture of the 1,2-phenylenediamine derivative (0.1 mole) and 1,4-dibromo-2,3-butanedione (0.1 mole) is refluxed in benzene (200 mL) using a Dean-Stark trap for one hour.[10]

-

The reaction mixture is then evaporated to dryness in vacuo.[10]

-

The residue is purified by flash chromatography on silica gel.[10]

-

Elution with a suitable solvent system (e.g., 15% hexane/chloroform for the parent compound) affords the desired 2,3-bis(bromomethyl)quinoxaline derivative.[10]

The yields for this type of reaction are generally good, ranging from 69-93%.[9]

References

- 1. 2,3-Bis(bromomethyl)quinoxaline-6-carboxylic Acid [cymitquimica.com]

- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- [cymitquimica.com]

- 7. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- | 32602-11-2 [chemicalbook.com]

- 8. 2,3-Bis(bromomethyl)quinoxaline-6-carboxylic Acid 32602-11-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Mechanism of Action of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, a potent antibacterial agent. This document synthesizes available data, details experimental methodologies, and visualizes key concepts to support further research and development in this area.

Core Mechanism of Action: A Hypothesis of Biomolecular Alkylation

The primary mechanism of action of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- and its structural analogs is hypothesized to be the alkylation of biological macromolecules . This proposed mechanism is predicated on the high electrophilicity of the carbon atoms in the two bromomethyl groups attached to the quinoxaline core.

The 2,3-bis(bromomethyl)quinoxaline scaffold serves as the key pharmacophore responsible for the observed antimicrobial activity. The bromine atoms, being good leaving groups, facilitate nucleophilic attack by electron-rich moieties within biological macromolecules. This results in the formation of stable covalent bonds between the quinoxaline derivative and its cellular target(s).

Key biological nucleophiles that are likely targets for alkylation include:

-

Proteins: The side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (amino group) residues are susceptible to alkylation. Covalent modification of amino acids in active sites or allosteric sites of essential enzymes can lead to their irreversible inhibition, thereby disrupting critical cellular processes.

-

Nucleic Acids (DNA and RNA): The nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA and RNA can also act as nucleophiles. Alkylation of DNA can lead to mutations, strand breaks, and interference with replication and transcription, ultimately triggering cell death.

The bifunctional nature of the 2,3-bis(bromomethyl) moiety allows for the potential of cross-linking biological macromolecules. This can occur between two nucleophiles on the same protein or nucleic acid strand (intra-strand cross-linking) or between two different macromolecules (inter-strand cross-linking). Such cross-linking events can have profound and often lethal consequences for the cell.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of a series of 2,3-bis(bromomethyl)quinoxaline derivatives has been quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains. The following table summarizes the MIC values for selected derivatives, including a compound with a carboxylic acid substituent at the 6-position, which is the topic of this guide.

| Compound ID | Substituent (R) | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | A. niger (µg/mL) |

| 1i | 6-COOH | >100 | >100 | >100 | >100 | >100 | >100 |

| 1a | H | 50 | 50 | >100 | >100 | 100 | 100 |

| 1g | 6-CF3 | 12.5 | 12.5 | >100 | >100 | 25 | 25 |

| 1k | 6-COOEt | 50 | 50 | 100 | >100 | 50 | 50 |

Data sourced from Ishikawa et al., Bioorganic Chemistry, 2012, 41-42, 1-5.

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) as described in the cited literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Microbial Inoculum:

-

Bacterial strains are cultured in Mueller-Hinton Broth (MHB) at 37°C for 18-24 hours.

-

Fungal strains are cultured on Potato Dextrose Agar (PDA) at 28°C for 48-72 hours.

-

Bacterial suspensions are prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Fungal spore suspensions are prepared by washing the surface of the agar plates with sterile saline containing 0.05% Tween 80 and adjusting the concentration to approximately 1-5 x 10⁶ spores/mL.

-

The final inoculum for the assay is prepared by diluting the standardized suspensions in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.4-5 x 10⁴ spores/mL for fungi.

-

-

Preparation of Test Compounds:

-

Stock solutions of the 2,3-bis(bromomethyl)quinoxaline derivatives are prepared in dimethyl sulfoxide (DMSO).

-

Serial two-fold dilutions of the stock solutions are prepared in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared microbial suspension.

-

Positive control wells (containing medium and inoculum) and negative control wells (containing medium only) are included.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, a quinoxaline derivative with noted antibacterial and antifungal activity.[1] This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science.

Core Spectroscopic Data

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | s | 1H | H-5 |

| ~8.2 - 8.4 | d | 1H | H-7 |

| ~8.0 - 8.2 | d | 1H | H-8 |

| ~4.8 - 5.0 | s | 4H | 2 x -CH₂Br |

| >10 (broad) | s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | -COOH |

| ~145 - 150 | C-2, C-3 |

| ~140 - 145 | C-8a, C-4a |

| ~130 - 135 | C-6 |

| ~125 - 130 | C-5, C-7, C-8 |

| ~30 - 35 | -CH₂Br |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1550-1620 | Medium-Strong | C=N and C=C stretch (aromatic) |

| 1200-1300 | Medium | C-O stretch (carboxylic acid) |

| 600-700 | Medium-Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 358/360/362 | [M]⁺, [M+2]⁺, [M+4]⁺ (Isotopic pattern for 2 Br atoms) |

| 279/281 | [M-Br]⁺ |

| 200 | [M-2Br]⁺ |

| 234/236 | [M-Br-COOH]⁺ |

Experimental Protocols

The synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- can be achieved through the condensation of 3,4-diaminobenzoic acid with 1,4-dibromo-2,3-butanedione. This method is adapted from the general procedure described for the synthesis of other 2,3-bis(bromomethyl)quinoxaline derivatives.

Synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-

Materials:

-

3,4-Diaminobenzoic acid

-

1,4-Dibromo-2,3-butanedione

-

Methanol

-

Chloroform

Procedure:

-

A solution of equimolar amounts of 3,4-diaminobenzoic acid and 1,4-dibromo-2,3-butanedione in methanol is prepared.

-

The reaction mixture is refluxed for a period of 2 hours.

-

After cooling to room temperature, the precipitate formed is collected by suction filtration.

-

The crude product is then purified by column chromatography on silica gel using a chloroform/methanol mixture as the eluent to yield the final product.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.

Caption: Synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.

Biological Activity Pathway

The primary biological activity of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- reported is its antimicrobial action. The exact mechanism is not fully elucidated but is believed to involve interaction with microbial cellular components.

Caption: Antimicrobial action of the target compound.

References

6-Quinoxalinecarboxylic Acid, 2,3-bis(bromomethyl)-: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, a versatile building block in modern organic synthesis. This document details its synthesis, characterization, and reactivity, with a focus on its application in the construction of complex molecular architectures and compounds with potential biological activity.

Core Compound Properties

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a trifunctional molecule featuring a quinoxaline core, two reactive bromomethyl groups, and a carboxylic acid moiety. This unique combination of functional groups makes it a valuable precursor for a variety of organic transformations, including nucleophilic substitutions and esterifications. Its derivatives have shown promise as antimicrobial agents.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈Br₂N₂O₂ | [1] |

| Molecular Weight | 360.00 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Purity | >97.0% (HPLC) | |

| Melting Point | 170 °C (decomposition) | [1] |

| Solubility | Soluble in DMSO |

Synthesis of 6-Quinoxalinecarboxylic Acid, 2,3-bis(bromomethyl)-

The synthesis of the title compound is achieved through the condensation of 3,4-diaminobenzoic acid with 1,4-dibromo-2,3-butanedione.[1]

Experimental Protocol:

A solution of equimolar amounts (7.0 mmol) of 3,4-diaminobenzoic acid and 1,4-dibromo-2,3-butanedione in methanol (10 mL) is refluxed for 2 hours. After cooling to room temperature, the precipitate of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is collected by suction filtration. The crude product is then purified by column chromatography on silica gel using a 6:1 mixture of chloroform and methanol as the eluent.[1]

| Reactant | Molar Amount |

| 3,4-Diaminobenzoic Acid | 7.0 mmol |

| 1,4-Dibromo-2,3-butanedione | 7.0 mmol |

| Product Yield | 83% |

Note: The original literature refers to this compound as 1i.[1]

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆) δ: 5.06 (4H, s), 8.20 (1H, d, J = 8.8 Hz), 8.34 (1H, dd, J = 1.5 and 8.8 Hz), 8.58 (1H, d, J = 1.5 Hz).[1]

References

An In-depth Technical Guide to 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- (CAS 32602-11-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, CAS number 32602-11-2. This quinoxaline derivative has demonstrated notable antibacterial and antifungal properties, positioning it as a compound of interest for further investigation in the development of novel antimicrobial agents. This document details its physicochemical characteristics, provides a general synthesis methodology, summarizes its antimicrobial activity against a range of microorganisms, and outlines a proposed mechanism of action. Experimental protocols for key antimicrobial assays are also provided to facilitate further research.

Chemical and Physical Properties

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a solid, white to light yellow crystalline powder. Its core structure consists of a quinoxaline ring system, which is a bicyclic heterocycle containing a benzene ring fused to a pyrazine ring. The key functional groups are two bromomethyl groups at positions 2 and 3, and a carboxylic acid group at position 6. These reactive bromomethyl groups are significant contributors to its biological activity.

Table 1: Physicochemical Properties of CAS 32602-11-2

| Property | Value | Source |

| CAS Number | 32602-11-2 | - |

| Molecular Formula | C₁₁H₈Br₂N₂O₂ | [1][2] |

| Molecular Weight | 360.00 g/mol | [1][2] |

| Appearance | White to Light yellow powder to crystal | |

| Purity | >97.0% (by HPLC) | |

| Solubility | Soluble in DMSO | [3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |

| SMILES | O=C(O)c1ccc2nc(CBr)c(CBr)nc2c1 | [2] |

Synthesis

The synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is generally achieved through the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by functional group modifications. A general synthetic approach for 2,3-bis(bromomethyl)quinoxaline derivatives involves the reaction of the corresponding o-phenylenediamine with 1,4-dibromo-2,3-butanedione.

Caption: General synthetic workflow for 2,3-bis(bromomethyl)quinoxaline derivatives.

Biological Activity and Uses

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- displays significant antibacterial and antifungal properties.[1][2][3] The antimicrobial activity is attributed to the 2,3-bis(bromomethyl)quinoxaline core. The electrophilic nature of the bromomethyl groups likely plays a crucial role in its mechanism of action.

Antimicrobial Spectrum

Research on a series of 2,3-bis(bromomethyl)quinoxaline derivatives has demonstrated a range of activities against various bacteria and fungi. The specific compound, 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, is one of these derivatives.

Table 2: Antimicrobial Activity (MIC, µg/mL) of a Related Derivative (6-carboxyethyl)

| Microorganism | MIC (µg/mL) |

| Gram-positive Bacteria | |

| Staphylococcus aureus ATCC 29213 | >100 |

| Bacillus subtilis NBRC 3134 | 50 |

| Gram-negative Bacteria | |

| Escherichia coli NBRC 3972 | 100 |

| Pseudomonas aeruginosa NBRC 13275 | >100 |

| Fungi | |

| Candida albicans NBRC 1594 | >100 |

| Aspergillus niger NBRC 4414 | >100 |

| Saccharomyces cerevisiae NBRC 2346 | >100 |

Note: Data is for a closely related ethyl ester derivative as specific data for the carboxylic acid was not available in the cited literature.

Proposed Mechanism of Action

The precise mechanism of action for 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- has not been fully elucidated. However, based on studies of related quinoxaline antibiotics, a plausible mechanism involves the generation of reactive oxygen species (ROS) and subsequent DNA damage. Quinoxaline 1,4-di-N-oxides, a related class of compounds, are known to be bioreductively activated to produce ROS, which can lead to oxidative damage to cellular components, including DNA, and inhibit DNA and RNA synthesis.[4] It is proposed that 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- may act through a similar pathway, with the bromomethyl groups potentially alkylating nucleophilic sites on cellular macromolecules, further contributing to its cytotoxic effects on microorganisms.

Caption: Proposed mechanism of antimicrobial action for quinoxaline derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Preparation of Antimicrobial Agent: Dissolve the quinoxaline compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

-

Controls: Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or as required for the specific microorganism.

-

Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[5]

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Detailed Steps:

-

Media Preparation: Prepare Mueller-Hinton Agar plates.

-

Inoculation: Aseptically swab a standardized inoculum of the test microorganism onto the surface of the agar plate to create a uniform lawn.

-

Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.

-

Application of Compound: Add a specific volume (e.g., 100 µL) of the quinoxaline compound solution at a known concentration into each well.

-

Controls: Use a solvent control (e.g., DMSO) in one well and a known antibiotic as a positive control in another.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.[6][7]

Conclusion

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- (CAS 32602-11-2) is a promising antimicrobial agent with demonstrated activity against both bacteria and fungi. Its synthesis is achievable through established chemical routes, and its biological activity warrants further investigation. The proposed mechanism of action, involving oxidative stress and potential macromolecule alkylation, provides a basis for future mechanistic studies. The experimental protocols provided herein offer a standardized approach for the continued evaluation of this and related quinoxaline derivatives in the pursuit of novel therapeutic agents to combat infectious diseases. Further research should focus on elucidating the specific molecular targets, understanding the detailed mechanism of action, and evaluating the in vivo efficacy and toxicity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- [cymitquimica.com]

- 3. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- | TargetMol [targetmol.com]

- 4. mdpi.com [mdpi.com]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. botanyjournals.com [botanyjournals.com]

- 7. chemistnotes.com [chemistnotes.com]

Methodological & Application

Application Notes and Protocols for Protein Cross-Linking using 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a bifunctional, homobifunctional cross-linking agent. Its chemical structure features a rigid quinoxaline core and two reactive bromomethyl groups. These bromomethyl groups are electrophilic and can form stable covalent bonds with nucleophilic residues on proteins, primarily targeting the side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (ε-amino group) residues. The rigid spacer arm of this cross-linker provides a fixed distance constraint between the linked residues, making it a potentially useful tool for probing protein structure, identifying protein-protein interactions, and stabilizing protein complexes for further analysis. The integrated carboxylic acid moiety offers a potential handle for further chemical modification or for influencing the solubility of the reagent.

These application notes provide a general framework and starting protocols for utilizing 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in protein cross-linking studies. Optimization of the described conditions is recommended for specific protein systems.

Chemical Structure and Reaction Mechanism

The cross-linking reaction proceeds via nucleophilic substitution, where a nucleophilic amino acid side chain attacks the carbon of the bromomethyl group, displacing the bromide ion and forming a stable covalent bond. As a bifunctional reagent, this can occur at two distinct sites, resulting in intra- or inter-molecular cross-links.

Figure 1: Reaction scheme of the cross-linker with protein nucleophiles.

Quantitative Data Presentation

Effective protein cross-linking is dependent on several factors, including the molar ratio of the cross-linker to the protein, reaction time, temperature, and buffer pH. The following tables provide a template for organizing and presenting data from optimization experiments.

Table 1: Optimization of Cross-linker to Protein Molar Ratio

| Molar Ratio (Cross-linker:Protein) | % Monomer Remaining | % Dimer/Multimer Formation | Notes |

| 1:1 | |||

| 5:1 | |||

| 10:1 | |||

| 20:1 | |||

| 50:1 |

Table 2: Optimization of Reaction Time

| Reaction Time (minutes) | % Monomer Remaining | % Dimer/Multimer Formation | Notes |

| 15 | |||

| 30 | |||

| 60 | |||

| 90 | |||

| 120 |

Table 3: Optimization of Reaction pH

| Buffer pH | % Monomer Remaining | % Dimer/Multimer Formation | Notes |

| 6.5 | |||

| 7.0 | |||

| 7.5 | |||

| 8.0 | |||

| 8.5 |

Experimental Protocols

Protocol 1: General Protein Cross-Linking

This protocol provides a starting point for cross-linking a purified protein or protein complex in solution.

Materials:

-

Purified protein of interest

-

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-

-

Dimethyl sulfoxide (DMSO)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 or HEPES buffer)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE materials (gels, running buffer, loading buffer)

-

Coomassie stain or other protein visualization method

Procedure:

-

Prepare Protein Solution:

-

Dissolve or dilute the purified protein in the chosen Reaction Buffer to a final concentration of 1-10 µM.

-

-

Prepare Cross-linker Stock Solution:

-

Immediately before use, dissolve 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in DMSO to a concentration of 10-50 mM.

-

-

Cross-Linking Reaction:

-

Add the cross-linker stock solution to the protein solution to achieve the desired final molar ratio (e.g., 20:1 cross-linker to protein).

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

-

Quench Reaction:

-

Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming excess cross-linker.

-

Incubate for 15 minutes at room temperature.

-

-

Analyze Results:

-

Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.

-

Analyze the cross-linked products by SDS-PAGE.

-

Visualize the protein bands using Coomassie staining or another suitable method. Compare the band patterns of the cross-linked sample to a non-cross-linked control.

-

Figure 2: Experimental workflow for general protein cross-linking.

Protocol 2: In-situ Cross-Linking of Protein Complexes in Cells

This protocol is for capturing protein-protein interactions within a cellular context.

Materials:

-

Cultured cells

-

Phosphate-Buffered Saline (PBS)

-

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-

-

Dimethyl sulfoxide (DMSO)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Immunoprecipitation reagents (antibodies, beads)

-

Western blotting reagents

Procedure:

-

Cell Preparation:

-

Wash cultured cells twice with ice-cold PBS.

-

-

Cross-Linking:

-

Prepare a fresh solution of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in PBS (from a DMSO stock) to a final concentration of 1-2 mM.

-

Incubate the cells with the cross-linking solution for 15-30 minutes at room temperature.

-

-

Quench Reaction:

-

Remove the cross-linking solution and wash the cells twice with PBS.

-

Add Quenching Buffer to the cells and incubate for 15 minutes at room temperature.

-

-

Cell Lysis:

-

Wash the cells again with PBS and then lyse the cells using a suitable Lysis Buffer.

-

-

Downstream Analysis:

-

The cell lysate containing cross-linked protein complexes can now be used for downstream applications such as immunoprecipitation followed by Western blotting or mass spectrometry to identify interacting partners.

-

Hypothetical Signaling Pathway Application

This cross-linker can be used to stabilize the interaction between a receptor and its downstream signaling partner upon ligand binding.

Figure 3: Stabilization of a receptor-partner interaction for analysis.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or low cross-linking efficiency | - Insufficient cross-linker concentration- Short reaction time- Inappropriate pH- Lack of accessible nucleophilic residues | - Increase the molar ratio of cross-linker to protein- Increase the incubation time- Optimize the reaction buffer pH (try a range from 7.0 to 8.5)- Confirm protein sequence for potential reactive sites |

| High molecular weight aggregates/precipitates | - Excessive cross-linking | - Decrease the molar ratio of cross-linker to protein- Decrease the reaction time- Lower the protein concentration |

| Non-specific cross-linking | - Cross-linker concentration is too high | - Titrate the cross-linker concentration to find the optimal balance between specific cross-linking and aggregation |

Disclaimer: 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is intended for research use only. The protocols provided are general guidelines and should be optimized for each specific application. Handle the cross-linking reagent with appropriate safety precautions, as alkylating agents can be hazardous.

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation Utilizing Quinoxaline-Based Moieties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the methodologies relevant to the preparation of antibody-drug conjugates (ADCs) that could incorporate quinoxaline-based linkers. While specific, validated protocols for the direct use of quinoxaline as a bifunctional linker in ADC synthesis are not extensively documented in publicly available literature, this guide offers a foundational approach. It details the synthesis of functionalized quinoxaline derivatives that could serve as precursors to such linkers. Furthermore, it provides established, general protocols for the conjugation of payloads to antibodies via common cysteine- and lysine-based strategies. Detailed methods for the purification and characterization of ADCs, including determination of the critical drug-to-antibody ratio (DAR), are also presented. The provided workflows and characterization techniques are essential for the development of novel ADCs.

Introduction to Quinoxaline Moieties and ADC Technology

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Their rigid, planar structure and synthetic tractability make them potential candidates for incorporation into the linker component of ADCs.

ADCs are a transformative class of biopharmaceuticals that combine the target specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs.[3] The three main components of an ADC are the antibody, the linker, and the payload.[3] The linker is a critical element that ensures the stability of the ADC in circulation and facilitates the efficient release of the payload within the target cancer cells.[4] The development of novel linkers is a key area of research aimed at improving the therapeutic index of ADCs.

Synthesis of Functionalized Quinoxaline Derivatives

The synthesis of quinoxaline derivatives that could be adapted into bifunctional linkers typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] To serve as a linker, the quinoxaline core would require further functionalization with reactive handles for conjugation to both the antibody and the drug.

While a specific protocol for a bifunctional quinoxaline linker for ADCs is not available, a general synthetic strategy can be proposed. This would involve preparing a quinoxaline derivative with two distinct reactive groups. For example, one position on the quinoxaline or a substituent could be functionalized with an amine-reactive group like an N-hydroxysuccinimide (NHS) ester for lysine conjugation, or a thiol-reactive group like a maleimide for cysteine conjugation.[6][7] The other reactive site would be designed for attachment to the cytotoxic payload.

General Synthetic Scheme for a Hypothetical Quinoxaline Linker:

A plausible, though not explicitly documented, approach could involve the synthesis of a quinoxaline carboxylic acid, which can then be activated as an NHS ester. Another part of the molecule could contain a functional group amenable to modification for drug attachment, or the drug could be incorporated during the initial quinoxaline synthesis.

Experimental Protocols for ADC Preparation

The following are established, general protocols for ADC conjugation. These can be adapted for use with a novel quinoxaline-based linker, assuming the linker is appropriately functionalized with a thiol-reactive (e.g., maleimide) or amine-reactive (e.g., NHS ester) group.

Cysteine-Based Conjugation Protocol

This method targets the interchain disulfide bonds of the antibody.[8]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Thiol-reactive quinoxaline-linker-payload construct (e.g., with a maleimide group)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

-

Antibody Reduction:

-

Prepare the mAb at a concentration of 5-10 mg/mL in PBS.

-

Add a 10-20 fold molar excess of TCEP or DTT to the mAb solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Conjugation:

-

Dissolve the quinoxaline-linker-payload construct in an organic co-solvent (e.g., DMSO or DMA) to a stock concentration of 10-20 mM.

-

Add a 5-10 fold molar excess of the linker-payload construct to the reduced antibody solution.

-

Incubate at room temperature for 1-2 hours.

-

-

Quenching:

-

Add a 2-5 fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted linker-payload.

-

Incubate for 20-30 minutes at room temperature.

-

-

Purification:

Lysine-Based Conjugation Protocol

This method targets the primary amines of lysine residues on the antibody surface.[11][12]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., borate buffer, pH 8.5)

-

Amine-reactive quinoxaline-linker-payload construct (e.g., with an NHS ester group)

-

Quenching reagent (e.g., Tris buffer)

-

Purification system (e.g., Size Exclusion Chromatography (SEC))

Procedure:

-

Buffer Exchange:

-

Exchange the mAb into an amine-free buffer with a slightly alkaline pH (e.g., 50 mM borate buffer, 150 mM NaCl, pH 8.5) using a desalting column or dialysis.

-

-

Conjugation:

-

Dissolve the quinoxaline-linker-payload construct in an organic co-solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

-

Add a 5-15 fold molar excess of the linker-payload construct to the antibody solution.

-

Incubate at room temperature for 2-4 hours.

-

-

Quenching:

-

Add Tris buffer to a final concentration of 50 mM to quench the reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the ADC using SEC to remove unconjugated linker-payload and other small molecules.[9]

-

Visualization of Experimental Workflows

Caption: General workflows for cysteine- and lysine-based ADC conjugation.

Characterization of Antibody-Drug Conjugates

Thorough characterization is crucial to ensure the quality, efficacy, and safety of the prepared ADC.[13][14]

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.[15][16][17]

Method 1: UV-Vis Spectroscopy

-

Principle: This method relies on the distinct UV absorbance maxima of the antibody (typically 280 nm) and the drug-linker (often at a different wavelength, e.g., 252 nm or 330 nm).

-

Procedure:

-

Measure the absorbance of the purified ADC solution at 280 nm and the specific wavelength for the drug-linker.

-

Calculate the concentration of the antibody and the drug-linker using their respective extinction coefficients and the Beer-Lambert law, correcting for the contribution of the drug-linker to the absorbance at 280 nm.

-

The DAR is the molar ratio of the drug-linker to the antibody.

-

Method 2: Hydrophobic Interaction Chromatography (HIC)

-

Principle: HIC separates ADC species based on their hydrophobicity. Species with a higher number of conjugated drugs are more hydrophobic and elute later.

-

Procedure:

-

Inject the purified ADC onto a HIC column.

-

Elute with a decreasing salt gradient.

-

The chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc. for cysteine-linked ADCs).

-

Calculate the average DAR by integrating the peak areas of each species and calculating a weighted average.

-

Method 3: Mass Spectrometry (MS)

-

Principle: LC-MS can be used to determine the mass of the intact ADC or its subunits (light and heavy chains after reduction). The mass difference between the unconjugated and conjugated forms reveals the number of attached drug-linkers.[15][18]

-

Procedure:

-

For intact mass analysis, desalt the ADC sample and analyze by LC-MS.

-

For subunit analysis, reduce the ADC with DTT or TCEP and analyze the light and heavy chains by LC-MS.

-

Deconvolute the mass spectra to obtain the masses of the different species.

-

Calculate the DAR based on the relative abundance of each species.

-

Purity and Aggregation Analysis

-

Method: Size Exclusion Chromatography (SEC)

-

Principle: SEC separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomeric ADC and detect the presence of aggregates or fragments.

-

Procedure:

-

Inject the purified ADC onto an SEC column.

-

Elute with an isocratic mobile phase.

-

The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates, and later eluting peaks represent fragments.

-

-

Data Presentation

Quantitative data from ADC characterization should be summarized in tables for clear comparison.

Table 1: Summary of ADC Characterization Data

| Parameter | Method | Result |

| Average DAR | UV-Vis Spectroscopy | 3.8 |

| Average DAR | HIC | 3.9 |

| Average DAR | LC-MS (Intact) | 3.85 |

| Monomer Purity | SEC | 98.5% |

| Aggregate Content | SEC | 1.2% |

| Fragment Content | SEC | 0.3% |

| Free Drug-Linker | RP-HPLC | < 0.1% |

Stability Assessment

The stability of the ADC is critical for its therapeutic efficacy and safety.

In Vitro Plasma Stability

-

Principle: The ADC is incubated in plasma to assess the stability of the linker and the potential for premature drug release.

-

Procedure:

Caption: General signaling pathway of ADC internalization and payload release.

Conclusion

The development of novel ADCs with improved properties is an ongoing effort in cancer therapy research. While quinoxaline-based linkers are not yet established in the field, their unique chemical properties make them an interesting area for exploration. The protocols and characterization methods outlined in this document provide a robust framework for researchers to synthesize and evaluate new ADC constructs, including those that may incorporate innovative linker chemistries such as those based on the quinoxaline scaffold. Careful adherence to these methodologies will be essential for the generation of reliable and reproducible data in the pursuit of more effective and safer ADCs.

References

- 1. Click Chemistry Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]

- 8. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 9. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 13. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]

- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hpst.cz [hpst.cz]

- 16. agilent.com [agilent.com]

- 17. agilent.com [agilent.com]

- 18. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. casss.org [casss.org]

Application Notes and Protocols for 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a homobifunctional crosslinking agent with significant potential for the study of protein-protein interactions (PPIs). Its rigid quinoxaline core, flanked by two reactive bromomethyl groups, allows for the covalent capture of interacting proteins, providing valuable distance constraints for structural and functional studies. The presence of a carboxylic acid moiety offers a versatile handle for the conjugation of affinity tags or fluorophores, enhancing the utility of this reagent in complex biological systems. While traditionally recognized for its antimicrobial properties, its chemical architecture makes it a promising tool for chemical biology and proteomics research, particularly in the field of PPI analysis.[1][2][3][4][5]

The bromomethyl groups are electrophilic and are expected to react with nucleophilic amino acid residues, primarily the sulfhydryl group of cysteine.[6] This specificity allows for targeted crosslinking of proteins where cysteine residues are present at the interaction interface. The rigid quinoxaline spacer between the two reactive groups provides a defined distance constraint, which is invaluable for computational modeling of protein complexes. Furthermore, some quinoxaline derivatives exhibit intrinsic fluorescence, which could potentially be exploited for the detection of crosslinked products.[7][8][9][10][11]

This document provides detailed application notes and protocols for the use of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in studying protein-protein interactions, from experimental design to data analysis.

Key Features and Applications

-

Homobifunctional Crosslinker: Possesses two identical reactive bromomethyl groups for covalent linkage of interacting proteins.

-

Cysteine-Reactive: The bromomethyl groups are expected to primarily react with the sulfhydryl groups of cysteine residues.[6]

-

Rigid Spacer: The quinoxaline core provides a structurally defined spacer, offering precise distance information for molecular modeling.

-

Versatile Carboxylic Acid Handle: Allows for the attachment of reporter molecules (e.g., biotin, fluorescent dyes) for detection and enrichment of crosslinked complexes.

-

Potential for Fluorescence Detection: The quinoxaline moiety may exhibit inherent fluorescence, aiding in the visualization of crosslinked products.[7][8][9][10][11]

-

Applications:

-

Mapping protein-protein interaction interfaces.

-

Stabilizing transient or weak protein interactions for subsequent analysis.

-

Providing distance constraints for computational modeling of protein complexes.

-

Probing conformational changes in protein complexes.

-

Data Presentation: Representative Quantitative Data

The following table illustrates the type of quantitative data that can be obtained from a typical crosslinking mass spectrometry (XL-MS) experiment using 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-. The data presented here is hypothetical and serves as a template for presenting experimental results.

| Crosslink ID | Interacting Proteins | Crosslinked Residues | Peptide Sequences | Precursor m/z | Mass Error (ppm) | Score |

| XL-001 | Protein A - Protein B | Cys123 - Cys45 | K.C .VAGTIK - R.AC .DPLVR | 856.4321 | 1.2 | 125 |

| XL-002 | Protein A - Protein A | Cys58 - Cys91 | T.LC .YFDEER - V.AC .TPLFR | 912.4789 | 0.8 | 110 |

| XL-003 | Protein C - Protein D | Cys210 - Cys88 | F.GC .VTEIK - M.LC .QWERT | 799.3987 | 1.5 | 98 |

Note: The bold 'C' indicates the crosslinked cysteine residue.

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol describes the crosslinking of two purified proteins (Protein X and Protein Y) to investigate their direct interaction.

Materials:

-

Purified Protein X and Protein Y

-

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- (dissolved in DMSO to a stock concentration of 10 mM)

-

Crosslinking Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE reagents

-

Coomassie Brilliant Blue or silver stain

Procedure:

-

Protein Preparation: Prepare a mixture of Protein X and Protein Y in the crosslinking buffer at a suitable molar ratio (e.g., 1:1) and a final protein concentration of 1-5 µM.

-

Crosslinker Addition: Add the 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- stock solution to the protein mixture to a final concentration ranging from 50 µM to 500 µM. The optimal concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

-

Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE. A successful crosslinking reaction will result in the appearance of a new band corresponding to the molecular weight of the Protein X-Protein Y complex.

-

Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

Protocol 2: Crosslinking-Mass Spectrometry (XL-MS) for Identification of Interaction Sites

This protocol outlines the workflow for identifying the specific amino acid residues involved in the protein-protein interaction using mass spectrometry.

Materials:

-

Crosslinked protein sample (from Protocol 1)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

C18 desalting columns

-

LC-MS/MS instrument

Procedure:

-

Reduction and Alkylation: Reduce the disulfide bonds in the crosslinked sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Proteolytic Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

-

Sample Desalting: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 column according to the manufacturer's instructions.

-

LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. Use a data-dependent acquisition method to acquire MS/MS spectra of the most abundant precursor ions.

-

Data Analysis: Use specialized software (e.g., pLink, MeroX, Kojak) to identify the crosslinked peptides from the MS/MS data.[12][13][14] This will reveal the specific cysteine residues that were crosslinked by 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. mybiosource.com [mybiosource.com]

- 2. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- | TargetMol [targetmol.com]

- 3. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Achieving cell penetration with distance-matching cysteine cross-linkers: a facile route to cell-permeable peptide dual inhibitors of Mdm2/Mdmx - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bromomethyl Quinoxaline Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of bromomethyl quinoxaline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The information is intended to guide researchers in the exploration and development of these molecules as novel therapeutic agents.

Biological Activity of Bromomethyl Quinoxaline Derivatives

Bromomethyl quinoxaline derivatives have demonstrated promising antimicrobial and anticancer activities. The biological efficacy is influenced by the substitution pattern on the quinoxaline ring.

Antimicrobial Activity

Various 2,3-bis(bromomethyl)quinoxaline derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify their antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 2,3-bis(bromomethyl)quinoxaline Derivatives

| Compound ID | Substituent (R) | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |

| 1a | 6-H | >100 | >100 | >100 | >100 | >100 | >100 | [1] |

| 1g | 6-CF3 | 12.5 | 12.5 | >100 | >100 | 50 | 25 | [1] |

| 1c | 6-F | 50 | 50 | >100 | >100 | 12.5 | 12.5 | [1] |

| 1k | 6-COOEt | 100 | 100 | 100 | 100 | >100 | >100 | [1] |

Note: Lower MIC values indicate higher antimicrobial activity.

Anticancer Activity

The cytotoxic effects of bromomethyl quinoxaline derivatives have been investigated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify their potency.

Table 2: In Vitro Cytotoxicity (IC50, µM) of Bromomethyl Quinoxaline Derivatives

| Compound ID | Derivative | MCF-7 (Breast) | HCT116 (Colon) | HepG2 (Liver) | Reference |

| Conoidin A | 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide | Data not available | Data not available | Data not available | [2] |

| Compound 9 | 2-substituted quinoxaline | 3.79 µg/mL | Data not available | Data not available | [3] |

| Compound IV | Quinoxaline derivative | Data not available | Data not available | 2.11 | [4][5] |

Note: Lower IC50 values indicate higher anticancer activity.

Experimental Protocols

Synthesis of 2,3-bis(bromomethyl)quinoxaline Derivatives

This protocol describes a general method for the synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives through the condensation of o-phenylenediamines with 1,4-dibromo-2,3-butanedione.[1][6]

Materials:

-

Substituted 1,2-phenylenediamine

-

1,4-dibromo-2,3-butanedione

-

Methanol (MeOH) or Benzene

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Chloroform, Hexane)

Procedure:

-

Dissolve equimolar amounts of the corresponding 1,2-phenylenediamine and 1,4-dibromo-2,3-butanedione in methanol or benzene.[1][6]

-

Reflux the reaction mixture for 1-2 hours. A Dean-Stark trap can be used when benzene is the solvent to remove water.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by suction filtration. If no precipitate forms, evaporate the solvent under reduced pressure.[6]

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/chloroform or chloroform/methanol).[1][6]

-

Characterize the purified product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Synthesis of 2,3-bis(bromomethyl)quinoxaline.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[1]

Materials:

-

Synthesized bromomethyl quinoxaline derivatives

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of each microbial strain.

-

Add the microbial inoculum to each well containing the serially diluted compounds.

-

Include positive (microbes in broth without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Materials:

-

Synthesized bromomethyl quinoxaline derivatives

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Proposed Mechanism of Action for Anticancer Activity

The anticancer activity of certain bromomethyl quinoxaline derivatives, such as 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide (Conoidin A), is proposed to be mediated through the inhibition of Peroxiredoxin II (Prx II).[2] Inhibition of Prx II leads to an increase in intracellular reactive oxygen species (ROS), which can trigger downstream signaling pathways culminating in apoptosis and cell cycle arrest.

Proposed signaling pathway for anticancer activity.

The proposed cascade of events is as follows:

-

The bromomethyl quinoxaline derivative inhibits the antioxidant enzyme Peroxiredoxin II.[2]

-

Inhibition of Prx II leads to an accumulation of intracellular Reactive Oxygen Species (ROS).[1]

-

Elevated ROS levels induce oxidative stress, leading to the activation of stress-activated protein kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1).[4]

-

ASK1, in turn, activates downstream pathways including the JNK and p38 MAPK cascades, which are known to promote apoptosis.[3]

-

This signaling cascade can trigger the mitochondrial pathway of apoptosis, involving the release of cytochrome c and subsequent activation of caspases.[5]

-

Concurrently, increased ROS can also lead to cell cycle arrest, particularly at the G2/M checkpoint, potentially through the downregulation of key regulatory proteins like Cyclin B1.[7][8]

-

The combined effects of apoptosis induction and cell cycle arrest ultimately lead to cancer cell death.

Drug discovery workflow for these compounds.

Conclusion and Future Directions

Bromomethyl quinoxaline derivatives represent a versatile scaffold for the development of novel antimicrobial and anticancer agents. The synthetic accessibility and the potential for diverse substitutions on the quinoxaline ring allow for the fine-tuning of their biological activities. Future research should focus on elucidating the precise molecular targets and detailed signaling pathways to enable rational drug design and optimization. Further investigation into the structure-activity relationships (SAR) will be crucial for developing derivatives with enhanced potency and selectivity, ultimately leading to the identification of promising candidates for preclinical and clinical development.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. 2-Cys peroxiredoxin function in intracellular signal transduction: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Peroxiredoxin-2 Protects against 6-Hydroxydopamine-Induced Dopaminergic Neurodegeneration via Attenuation of the Apoptosis Signal-Regulating Kinase (ASK1) Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxiredoxin II Inhibits Alcohol-induced Apoptosis in L02 Hepatocytes Through AKT/β-Catenin Signaling Pathway | Anticancer Research [ar.iiarjournals.org]

- 7. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note & Protocol: Esterification of 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Bis(bromomethyl)quinoxaline derivatives are of significant interest in medicinal chemistry due to their potential antimicrobial and other biological activities.[1][2] The functionalization of these molecules, for instance, through esterification of a carboxylic acid group, allows for the modulation of their physicochemical properties, such as lipophilicity, which can impact their therapeutic efficacy. This document provides a detailed experimental procedure for the esterification of 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid.

Experimental Overview

The esterification of 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid is typically achieved through a Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the desired alcohol, which serves as both the reactant and the solvent. A strong acid, such as sulfuric acid, is used as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Experimental Protocol

Materials:

-

2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware and consumables

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid (1.0 equivalent) in the desired anhydrous alcohol (e.g., methanol or ethanol). The alcohol should be used in a sufficient volume to ensure effective stirring.

-

Catalyst Addition: While stirring the suspension, carefully add a catalytic amount of concentrated sulfuric acid (typically 0.1-0.2 equivalents). The addition should be done slowly and cautiously, as the dissolution of sulfuric acid in alcohol is exothermic.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate. Be cautious as this will cause gas evolution (CO₂).

-

If a precipitate forms, it may be the desired product, which can be collected by filtration. If the product is soluble, proceed with extraction.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ester.[4]

Data Presentation

The following table summarizes the expected products from the esterification of 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid with methanol and ethanol.

| Starting Material | Alcohol | Catalyst | Expected Product | Reported Yield |

| 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid | Methanol | Sulfuric Acid | Methyl 2,3-bis(bromomethyl)quinoxaline-6-carboxylate | Good[1] |

| 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid | Ethanol | Sulfuric Acid | Ethyl 2,3-bis(bromomethyl)quinoxaline-6-carboxylate | Good[1] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the esterification process.

Caption: Experimental workflow for the esterification of 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- | TargetMol [targetmol.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Applications of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-: Application Notes and Protocols

Initial investigations into the in vivo applications of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- reveal a significant gap in publicly available research. Extensive searches have not yielded specific studies detailing the use of this compound in living organisms. Commercial suppliers characterize the compound as a derivative of 2,3-Bis(bromomethyl)quinoxaline with potential antibacterial properties, primarily for laboratory research.[1][2][3][4] However, it is crucial to note that these products are explicitly designated for research purposes only and are not intended for human use.[1][2]

While direct in vivo data for 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is absent, the broader class of quinoxaline derivatives has been investigated for various therapeutic applications. For instance, novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have been studied as antimycobacterial agents, with some compounds demonstrating low toxicity in mice.[5] This suggests a potential therapeutic window for quinoxaline-based compounds, though specific data for the 2,3-bis(bromomethyl)- derivative is unavailable.

The lack of in vivo studies means that crucial data regarding the pharmacokinetics, pharmacodynamics, efficacy, and safety profile of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in a biological system has not been established. Therefore, detailed application notes and experimental protocols for its in vivo use cannot be constructed at this time.

For researchers interested in exploring the in vivo potential of this compound, the following hypothetical experimental workflow is proposed as a starting point. This workflow is based on standard preclinical research practices and should be adapted based on initial in vitro findings.

Hypothetical Experimental Workflow for In Vivo Evaluation

A logical progression for evaluating a novel compound like 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in vivo would involve a series of phased experiments, starting with preliminary safety and tolerability assessments before moving into efficacy studies.

Caption: Hypothetical workflow for the in vivo evaluation of a novel compound.

General Protocols for Initial In Vivo Assessment

The following are generalized protocols that would typically be employed in the initial in vivo assessment of a novel chemical entity. These are not specific to 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- and would require significant adaptation based on its physicochemical properties and any available in vitro data.

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity after a single high dose of the compound.

Methodology:

-

Animal Model: Healthy, young adult rodents (e.g., Swiss albino mice or Sprague-Dawley rats) of a single sex.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly assigned to several dose groups and a control group (vehicle only).

-

Compound Preparation: 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween 80, and saline).[1] The concentration is adjusted for the desired dosage.

-

Administration: A single dose is administered via a clinically relevant route (e.g., intraperitoneal or oral).

-

Observation: Animals are observed continuously for the first few hours post-administration and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and for mortality.

-

Data Collection: Body weight is recorded before dosing and at regular intervals. At the end of the study, surviving animals are euthanized, and gross necropsy is performed.

-

Analysis: The LD50 is calculated using appropriate statistical methods.

Dose Range-Finding Study

Objective: To identify a range of doses that are tolerated and to select dose levels for subsequent efficacy studies.

Methodology:

-

Animal Model: Similar to the acute toxicity study.

-

Dosing: Based on the LD50 results, a range of doses (typically 3-5) below the toxic level are selected.

-

Administration: The compound is administered daily for a short period (e.g., 7-14 days).

-

Observation: Animals are monitored daily for clinical signs of toxicity, and body weight is recorded regularly.

-

Terminal Procedures: At the end of the study, blood samples may be collected for hematology and clinical chemistry analysis. Organs are collected for histopathological examination.

-

Analysis: The maximum tolerated dose (MTD) is determined.

Quantitative Data Summary (Hypothetical)

As no in vivo data is available, the following table is a template demonstrating how such data would be presented.

| Study Type | Animal Model | Route of Administration | Doses Tested | Key Findings (Example) |

| Acute Toxicity | Swiss Albino Mice | Intraperitoneal | 50, 100, 200 mg/kg | LD50 > 200 mg/kg |

| Dose Range-Finding | Sprague-Dawley Rats | Oral | 10, 30, 90 mg/kg/day for 14 days | MTD = 30 mg/kg/day |

| Pharmacokinetics (Single Dose) | Beagle Dogs | Intravenous & Oral | 10 mg/kg | Bioavailability = 15% |

| Efficacy in S. aureus Infection Model | BALB/c Mice | Subcutaneous | 10, 20 mg/kg BID | 2-log reduction in bacterial load at 20 mg/kg |

Signaling Pathway Visualization (Hypothetical)

Given its characterization as an antibacterial agent, a potential mechanism of action for a quinoxaline derivative could involve the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.

Caption: Hypothetical mechanism of action via DNA gyrase inhibition.

Disclaimer: The information provided above is for illustrative purposes only, due to the absence of specific in vivo data for 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-. Researchers should conduct a thorough literature review and perform necessary in vitro studies before embarking on any in vivo experiments. All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

References

Application Note: 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- as a Novel Cross-Linker for Mass Spectrometry-Based Structural Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and probing the three-dimensional structures of protein complexes. The choice of a cross-linking reagent is critical and dictates the specificity and efficiency of the cross-linking reaction. This application note describes a proposed methodology for the use of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- as a novel, homobifunctional cross-linker for XL-MS studies. The rigid quinoxaline core provides a defined spacer length, while the two reactive bromomethyl groups are expected to react with nucleophilic amino acid side chains, primarily cysteine, histidine, and lysine, under controlled conditions. The integrated carboxylic acid moiety offers potential for further chemical modifications or enrichment strategies.

Features and Proposed Benefits

-

Defined Spacer Length: The rigid quinoxaline backbone imposes a fixed distance constraint between cross-linked residues, aiding in more precise structural modeling.

-

Targeted Reactivity: The bromomethyl groups are known to react with soft nucleophiles, offering a degree of selectivity for residues such as cysteine and histidine.

-

Potential for Multi-Stage Mass Spectrometry (MS/MS): The quinoxaline ring system may induce characteristic fragmentation patterns in MS/MS, potentially simplifying the identification of cross-linked peptides.

-